molecular formula C9H21N B1603877 (R)-2-aminononane CAS No. 74069-74-2

(R)-2-aminononane

Cat. No.: B1603877
CAS No.: 74069-74-2
M. Wt: 143.27 g/mol
InChI Key: ALXIFCUEJWCQQL-SECBINFHSA-N
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Description

®-2-aminononane is an organic compound that belongs to the class of amines It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-aminononane typically involves the reduction of the corresponding nitrile or amide. One common method is the catalytic hydrogenation of 2-aminononanenitrile using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.

Another method involves the reductive amination of 2-nonanone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This reaction is typically performed in an organic solvent such as methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of ®-2-aminononane may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-2-aminononane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or sulfonated derivatives.

Scientific Research Applications

®-2-aminononane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a model compound in the investigation of amine metabolism.

    Industry: ®-2-aminononane is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-aminononane involves its interaction with various molecular targets, primarily through its amino group. It can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter protein conformation, and affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-aminononane: The enantiomer of ®-2-aminononane, which has the opposite chiral configuration.

    2-aminodecane: A similar compound with a longer carbon chain.

    2-aminooctane: A similar compound with a shorter carbon chain.

Uniqueness

®-2-aminononane is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer and other similar compounds. Its specific three-dimensional arrangement allows it to interact selectively with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.

Properties

IUPAC Name

(2R)-nonan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXIFCUEJWCQQL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628461
Record name (2R)-Nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74069-74-2
Record name (2R)-Nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Aminononane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-amino dodecane, 2-amino-tridecane;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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